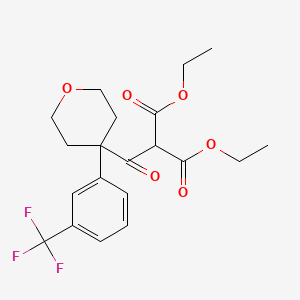
diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrahydropyran ring, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate typically involves multiple steps. One common method includes the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . The reaction conditions often require the use of strong bases such as sodium ethoxide in an anhydrous environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in the synthesis of barbiturates and other compounds.
Diethyl phenylmalonate: Used in the synthesis of barbiturates and has similar structural features.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Shares the trifluoromethyl group and malonate ester but lacks the tetrahydropyran ring.
Uniqueness
Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
1035261-85-8 |
|---|---|
Molecular Formula |
C20H23F3O6 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
diethyl 2-[4-[3-(trifluoromethyl)phenyl]oxane-4-carbonyl]propanedioate |
InChI |
InChI=1S/C20H23F3O6/c1-3-28-17(25)15(18(26)29-4-2)16(24)19(8-10-27-11-9-19)13-6-5-7-14(12-13)20(21,22)23/h5-7,12,15H,3-4,8-11H2,1-2H3 |
InChI Key |
HKHGPEJKVFYOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1(CCOCC1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



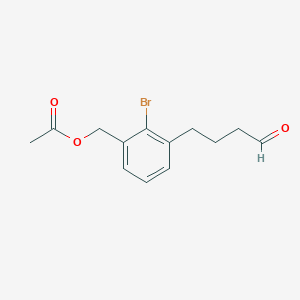
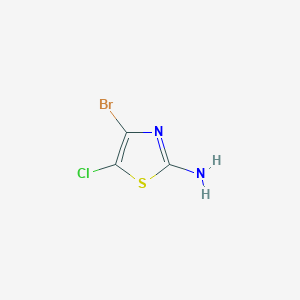

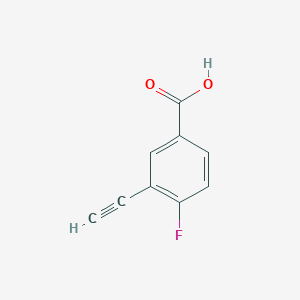
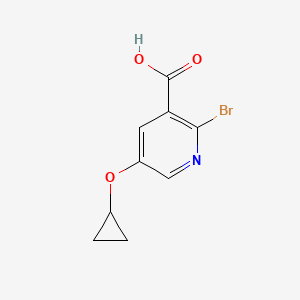
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
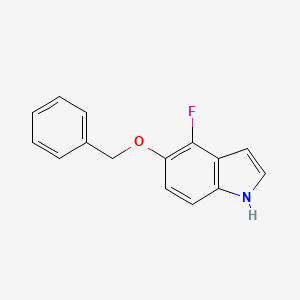

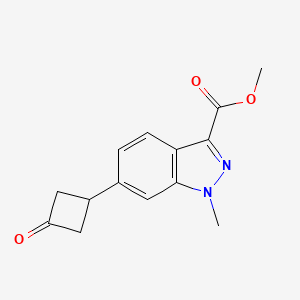
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)


